2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide belongs to a class of compounds known as pyrroloquinolines. These compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. [] This particular compound has been investigated as a potential diuretic agent, meaning it promotes the production of urine. [] It is structurally similar to tricyclic pyrrolo- and pyridoquinoline diuretics. []
The synthesis of 2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is achieved through a multi-step process. Initially, the ethyl ester of the corresponding 2-methyl-pyrroloquinoline-5-carboxylic acid is synthesized. [] This ester then undergoes an amidation reaction with 2-(trifluoromethyl)aniline in boiling ethanol. [] This reaction yields the final compound, 2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, with high purity. []
The molecular structure of 2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. [] The presence of the methyl group at position 2 of the pyrrolo[3,2,1-ij]quinoline nucleus is a key structural feature. [] This structural modification distinguishes it from other pyrroloquinoline diuretics and contributes to its unique pharmacological profile. []
2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has been investigated in scientific research primarily for its potential as a diuretic agent. [] Studies in rats have demonstrated its ability to increase urine output. [] In some cases, its diuretic effect was found to be comparable or even superior to hydrochlorothiazide, a commonly prescribed diuretic medication. [] These findings suggest that this compound may hold promise for the development of novel diuretic therapies.
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2